REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:8])[s:4][cH:5][c:6]1[CH3:7].[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[CH3:9][CH2:10][CH2:11][CH2:12][Li:13].[O:14]=[CH:15][N:16]([CH3:17])[CH3:18]>>[c:2]1([CH:15]=[O:14])[c:3]([CH3:8])[s:4][cH:5][c:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc(C)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1csc(C)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |